L-Serine, L-tyrosyl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-glutaminyl-
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Overview
Description
L-Serine, L-tyrosyl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-glutaminyl- is a peptide compound composed of multiple amino acids Peptides like this one play crucial roles in various biological processes, including cell signaling, immune responses, and enzymatic functions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like L-Serine, L-tyrosyl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-glutaminyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Peptides like L-Serine, L-tyrosyl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-glutaminyl- can undergo various chemical reactions, including:
Oxidation: Oxidation of amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction of disulfide bonds to thiol groups.
Substitution: Nucleophilic substitution reactions involving amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific amino acids involved. For example, oxidation of methionine yields methionine sulfoxide, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
L-Serine, L-tyrosyl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-glutaminyl- has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling pathways and protein-protein interactions.
Medicine: Explored for potential therapeutic applications, including drug delivery systems and peptide-based vaccines.
Industry: Utilized in the development of biosensors and diagnostic assays.
Mechanism of Action
The mechanism of action of peptides like L-Serine, L-tyrosyl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-glutaminyl- involves binding to specific molecular targets, such as receptors or enzymes. This binding can activate or inhibit signaling pathways, leading to various biological effects. For example, the peptide may interact with cell surface receptors to modulate immune responses or influence cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- L-Serine, L-serylglycyl-L-glutaminyl-L-alanyl-L-tyrosyl-L-methionyl-L-phenylalanyl-L-prolyl-L-asparaginyl-L-alanyl-L-prolyl-L-tyrosyl-L-leucyl-L-prolyl-L-seryl-L-cysteinyl-L-leucyl-L-α-glutamyl-
- Glycine, L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl-
Uniqueness
L-Serine, L-tyrosyl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-glutaminyl- is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. This uniqueness allows it to interact with particular molecular targets and exhibit specific biological activities that may not be observed with other peptides.
Properties
CAS No. |
853066-63-4 |
---|---|
Molecular Formula |
C32H50N8O13 |
Molecular Weight |
754.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C32H50N8O13/c1-15(2)10-21(29(49)36-20(8-9-25(34)45)28(48)40-24(14-43)32(52)53)37-30(50)23(13-42)39-31(51)22(12-41)38-26(46)16(3)35-27(47)19(33)11-17-4-6-18(44)7-5-17/h4-7,15-16,19-24,41-44H,8-14,33H2,1-3H3,(H2,34,45)(H,35,47)(H,36,49)(H,37,50)(H,38,46)(H,39,51)(H,40,48)(H,52,53)/t16-,19-,20-,21-,22-,23-,24-/m0/s1 |
InChI Key |
YPTCEKQHGDSNLI-PDGMGFRASA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N |
Origin of Product |
United States |
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